molecular formula C7H7IN4 B1397838 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 862729-13-3

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1397838
CAS No.: 862729-13-3
M. Wt: 274.06 g/mol
InChI Key: VNFSLRASQZPDFQ-UHFFFAOYSA-N
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Description

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is an organic compound with the molecular formula C7H7IN4 and a molecular weight of 274.06 g/mol . It is a derivative of pyrrolo[2,3-d]pyrimidine, characterized by the presence of an iodine atom at the 5-position and a methyl group at the 7-position. This compound is typically a solid, often appearing as yellow or light brown crystals .

Biochemical Analysis

Biochemical Properties

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial regulators of cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to inhibition or modulation of their activity. Additionally, this compound can form complexes with proteins, influencing their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting survival pathways. It can also affect gene expression by modulating transcription factors and epigenetic regulators. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of target enzymes, leading to competitive inhibition. This binding can disrupt the enzyme’s normal function, resulting in altered cellular signaling and metabolic pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. The presence of the iodine atom enhances the compound’s binding affinity to certain biomolecules, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme temperatures. Long-term studies have shown that its effects on cellular function can persist for extended periods, with some cellular responses becoming more pronounced over time. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, highlighting the importance of dose optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, the compound may localize to specific compartments, such as the nucleus or mitochondria, depending on its interactions with cellular components. These transport and distribution mechanisms influence the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to influence metabolic processes. The subcellular localization determines the compound’s specific effects on cellular function and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine generally involves multiple steps. One common method starts with the synthesis of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, followed by iodination to introduce the iodine atom at the 5-position . The iodination step typically involves the use of iodomethane under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Chemistry: In chemistry, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in biological and medicinal research, particularly in the development of antitubercular agents. Derivatives of pyrrolo[2,3-d]pyrimidine have been studied for their activity against Mycobacterium tuberculosis .

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity and versatility make it a useful intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom at the 5-position can enhance its ability to participate in substitution reactions, while the methyl group at the 7-position can affect its overall stability and solubility .

Properties

IUPAC Name

5-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFSLRASQZPDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731964
Record name 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862729-13-3
Record name 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862729-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (90 mg, 0.31 mmol) was taken up in 7N NH3/MeOH and heated in a sealed tube at 110° C. overnight. Reaction was concentrated in vacuo to give a brown/off-white solid.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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